molecular formula C11H18O3 B6270757 {7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol CAS No. 2680539-18-6

{7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanol

Cat. No.: B6270757
CAS No.: 2680539-18-6
M. Wt: 198.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanol is a unique chemical compound characterized by its complex spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanol typically involves multi-step organic reactions. The initial steps often include the formation of the spirocyclic core, followed by the introduction of the methanol functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of {7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanol may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

{7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The spirocyclic structure allows for various substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of spirocyclic derivatives.

Scientific Research Applications

{7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of {7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{7,10-dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanol stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

CAS No.

2680539-18-6

Molecular Formula

C11H18O3

Molecular Weight

198.3

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.